Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-51-9) is a bicyclic compound featuring a 2-azabicyclo[2.1.1]hexane core with a hydroxymethyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The hydroxymethyl group enhances polarity, making it suitable for applications in medicinal chemistry, such as intermediate synthesis or as a building block for bioactive molecules.
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFBZGXVSRFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143089 | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467454-51-9 | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467454-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a [3+2] annulation reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via reduction of an aldehyde precursor using sodium borohydride (NaBH4) in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the annulation and reduction steps, as well as automated systems for the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Tert-butyl 1-(carboxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.
Reduction: Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-methanol.
Substitution: Tert-butyl 1-(alkoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its bicyclic structure.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Material Science: Its unique structural properties may be exploited in the design of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azabicyclohexane core can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The following table summarizes key analogs, their substituents, and physicochemical properties:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The hydroxymethyl group in the target compound increases polarity compared to the parent structure (C₁₀H₁₇NO₂), improving water solubility. However, the fluoromethyl analog (C₁₁H₁₈FNO₂) is more lipophilic, favoring membrane permeability in drug design .
- Reactivity: The aminomethyl derivative (C₁₁H₂₀N₂O₂) can form salts (e.g., hydrochloride) for ionic interactions in biological systems . The boronate ester analog (C₁₇H₂₅BF₃NO₄) is critical for metal-catalyzed cross-coupling reactions, a feature absent in the hydroxymethyl variant . The acetyl substituent (C₁₂H₁₉NO₃) allows for nucleophilic additions or reductions, expanding synthetic utility .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, with the CAS number 467454-51-9, is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 467454-51-9
- Purity : Typically ≥ 97% in commercial preparations
This compound is primarily studied for its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR2. These receptors are involved in various neurological processes and are considered potential targets for treating disorders such as anxiety, depression, and schizophrenia.
Pharmacological Properties
The compound exhibits several pharmacological properties that contribute to its biological activity:
- Affinity for mGluR2 : Studies indicate that it has a significant binding affinity for mGluR2, which is crucial for modulating neurotransmission in the central nervous system (CNS) .
- Selectivity : It demonstrates good selectivity against other mGluR subtypes, which is essential for minimizing side effects associated with broader receptor activation .
- Lipophilicity and Blood-Brain Barrier Penetration : The compound's lipophilicity facilitates its ability to penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies .
Stability and Metabolism
Research has shown that this compound exhibits reasonable metabolic stability in vitro, which is a desirable trait for drug candidates . Its stability was assessed through plasma and liver microsomal studies, indicating that it maintains integrity in biological systems longer than some established drugs .
Study on CNS Drug-Like Properties
In a comparative study involving multiple compounds targeting mGluR2, this compound (referred to as compound 13 in the study) was evaluated alongside other ligands. The findings highlighted its potent positive allosteric modulation of mGluR2, favorable lipophilicity, and minimal interaction with P-glycoprotein (P-gp), suggesting a lower likelihood of efflux from the CNS .
Pharmacokinetic Profile
The pharmacokinetic profile of compound 13 was assessed through various assays measuring plasma protein binding and permeability across cellular membranes. Results indicated high plasma protein binding capabilities and satisfactory passive permeability characteristics, further supporting its potential as a CNS-active agent .
Comparative Data Table
| Property | This compound |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.27 g/mol |
| Affinity for mGluR2 | High |
| Selectivity | >100-fold selectivity over other mGluRs |
| Lipophilicity (LogP) | Approximately 3.65 |
| Plasma Protein Binding | High (>90%) |
| Stability in Plasma | More stable than diltiazem |
Q & A
Basic: What are the optimal multi-step synthesis methods for tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves bicyclic precursor functionalization. Key steps include:
- Step 1: Reaction of a bicyclo[2.1.1]hexane precursor with tert-butyl chloroformate under basic conditions (e.g., Na₂CO₃) to introduce the carboxylate group .
- Step 2: Hydroxymethylation via nucleophilic addition or oxidation-reduction sequences. For example, formaldehyde derivatives may be used under controlled pH to avoid side reactions .
- Critical Conditions:
- Temperature: 0–25°C for carboxylation to prevent ester hydrolysis.
- Catalysts: DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Solvent: THF/water mixtures improve solubility of intermediates .
Yield Optimization: Purity >95% is achieved via flash chromatography (petroleum ether/ethyl acetate gradients) .
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
Advanced: How do electronic and steric effects of the hydroxymethyl and tert-butyl groups influence reaction pathways?
Methodological Answer:
- Hydroxymethyl Group:
- Nucleophilicity: The -CH₂OH moiety participates in oxidation (e.g., to carboxylic acids with KMnO₄) or esterification .
- Steric Hindrance: Limits access to the azabicyclo nitrogen, reducing undesired side reactions .
- tert-Butyl Group:
- Electron-Donating Effect: Stabilizes the carboxylate via inductive effects, enhancing solubility in non-polar solvents .
- Steric Protection: Shields the ester carbonyl from nucleophilic attack during functionalization .
Example: In Suzuki couplings, the tert-butyl group prevents Pd catalyst poisoning, enabling efficient cross-coupling .
Advanced: How does the compound’s stereochemistry impact its biological activity, and what strategies validate chiral purity?
Methodological Answer:
- Chiral Centers: The bicyclo[2.1.1]hexane framework introduces two asymmetric carbons, affecting binding to enzymes/receptors .
- Validation Methods:
- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
- Optical Rotation: Compare experimental [α]D values with literature data (e.g., +15° for (1R,4S) configuration) .
Biological Impact:
| Configuration | Activity | Evidence |
|---|---|---|
| (1R,4S) | Higher affinity for GABA receptors | |
| (1S,4R) | Reduced metabolic stability |
Advanced: How to resolve contradictions in reported solubility and reactivity data across studies?
Methodological Answer:
- Solubility Discrepancies:
- Reactivity Variations:
- Oxidation Rates: Conflicting CrO₃ vs. KMnO₄ efficacy may stem from solvent polarity (e.g., acetone vs. H₂O/THF) .
- pH Sensitivity: Substitution reactions vary under acidic (protonation of N) vs. basic (deprotonation of -CH₂OH) conditions .
Advanced: How does this compound’s reactivity compare to similar bicyclic carboxylates (e.g., trifluoromethyl derivatives)?
Methodological Answer:
Basic: What roles do the tert-butyl and hydroxymethyl groups play in stabilizing intermediates during synthesis?
Methodological Answer:
- tert-Butyl Group:
- Steric Shielding: Protects the ester carbonyl during Grignard or organometallic reactions .
- Solubility: Enhances lipophilicity for extraction into organic phases (e.g., EtOAC) .
- Hydroxymethyl Group:
- Temporary Protection: Can be acetylated (Ac₂O/pyridine) to prevent oxidation in early synthesis stages .
- Hydrogen Bonding: Facilitates crystallization in polar solvents (e.g., MeOH/H₂O) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict biological interactions, and what experimental validation is required?
Methodological Answer:
- DFT Calculations: Predict nucleophilic sites (e.g., Fukui indices) and stability of tautomers .
- Docking Studies: Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina; validate via:
- SPR (Surface Plasmon Resonance): Measure binding constants (e.g., KD = 2.1 µM) .
- In Vitro Assays: Test enzyme inhibition (e.g., IC₅₀ for acetylcholinesterase) .
Basic: What storage conditions ensure the compound’s stability over time?
Methodological Answer:
- Temperature: Store at –20°C in sealed vials to prevent hydrolysis .
- Light Sensitivity: Protect from UV exposure (use amber glass) due to photosensitive ester groups .
- Moisture Control: Use molecular sieves (3Å) in storage containers to avoid -CH₂OH dehydration .
Advanced: What molecular targets (enzymes/receptors) are hypothesized for this compound, and how are binding modes elucidated?
Methodological Answer:
- Hypothesized Targets:
- GABA Transaminase: Predicted via similarity to bicyclic amine inhibitors .
- Kinases: Docking suggests ATP-binding pocket interactions .
- Elucidation Methods:
- Cryo-EM: Resolve ligand-protein complexes at 3.2 Å resolution .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH = –12 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
